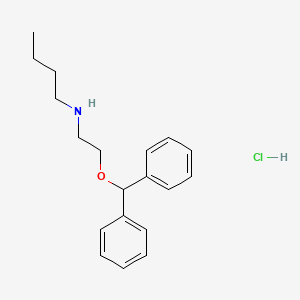
Benzhydryl 2-(butylamino)ethyl ether hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is an organic compound with the molecular formula C19H25NO·HCl It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(butylamino)ethyl ether hydrochloride typically involves the reaction of benzhydrol with 2-(butylamino)ethanol in the presence of an acid catalyst. One common method involves using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is advantageous due to its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl 2-(butylamino)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzhydryl ketones or carboxylic acids.
Reduction: Benzhydryl alcohols.
Substitution: Benzhydryl halides.
Applications De Recherche Scientifique
Benzhydryl 2-(butylamino)ethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzhydryl 2-(butylamino)ethyl ether hydrochloride involves its interaction with specific molecular targets. For example, it may act as an antagonist at histamine H1 receptors, thereby inhibiting histamine-mediated responses. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and preventing allergic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another benzhydryl compound with anti-histaminic properties.
Orphenadrine: A benzhydryl ether used as a muscle relaxant.
Clemastine: An antihistamine with a similar structure.
Uniqueness
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzhydryl compounds. Its butylaminoethyl group may enhance its binding affinity to certain receptors, leading to different therapeutic effects .
Propriétés
| 64037-60-1 | |
Formule moléculaire |
C19H26ClNO |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
N-(2-benzhydryloxyethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-3-14-20-15-16-21-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,2-3,14-16H2,1H3;1H |
Clé InChI |
IFXBILNJDCGISP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
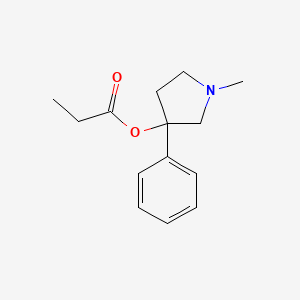



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)

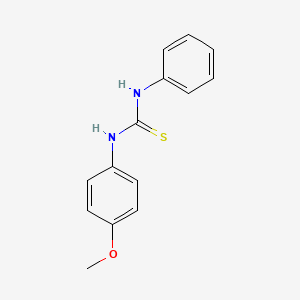
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
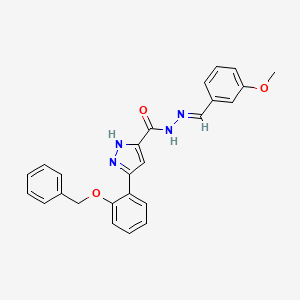
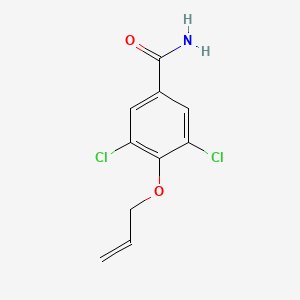
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
